2-(4-chlorophenyl)-2-oxoethyl 1-(4-butoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
Overview
Description
2-(4-chlorophenyl)-2-oxoethyl 1-(4-butoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a useful research compound. Its molecular formula is C23H24ClNO5 and its molecular weight is 429.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.1343006 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoreactive Compounds
Research on sensitized photoreactions of 2-pyrones with chloroethylenes has led to the development of [2+2] cycloadducts, which have applications in synthesizing complex molecular structures. These reactions demonstrate the utility of chlorophenyl and oxoethyl groups in creating photoreactive compounds for advanced organic synthesis (Shimo et al., 1987).
Molecular Complexation
Studies have shown the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids, indicating the importance of these functional groups in molecular recognition and binding. This research is crucial for understanding molecular interactions and designing new materials and drugs (Zimmerman, Wu, & Zeng, 1991).
Antitumoral Agents
Functionalized pyrroles have been studied for their potential as antitumoral agents. The structural determination of chain-functionalized pyrroles underscores their significance in medicinal chemistry, particularly in developing novel anticancer compounds (Silva et al., 2012).
Catalytic Processes
Research involving the catalytic properties of compounds containing chlorophenyl and pyrrolidine groups has led to advancements in synthetic methodologies. For instance, platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines, leading to pyrrolidine derivatives, has implications for efficient and selective synthesis processes (Bender & Widenhoefer, 2005).
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 1-(4-butoxyphenyl)-5-oxopyrrolidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO5/c1-2-3-12-29-20-10-8-19(9-11-20)25-14-17(13-22(25)27)23(28)30-15-21(26)16-4-6-18(24)7-5-16/h4-11,17H,2-3,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXJJAKTNCXFPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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